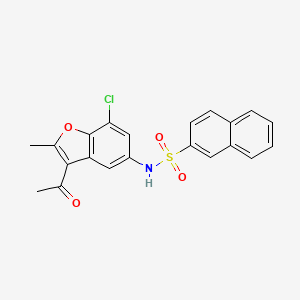

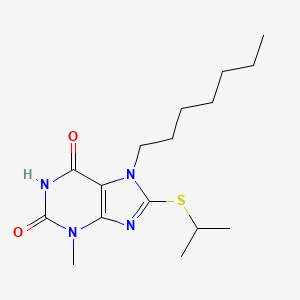

![molecular formula C7H7ClN4O B2617588 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 99950-95-5](/img/structure/B2617588.png)

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .

Synthesis Analysis

The synthesis of triazolopyrimidines is often achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The molecular structure of “7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H6N4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Triazolopyrimidines have been found to exhibit various biological activities. For instance, they have been used in the design of anticancer agents . In one study, a series of triazolopyrimidine indole derivatives were synthesized and tested against three human cancer cell lines .

Scientific Research Applications

Anticancer Agents

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds showed antiproliferative activities against human cancer cell lines, MGC-803, HCT-116, and MCF-7 .

Suppression of ERK Signaling Pathway

These compounds exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway is a valuable strategy in cancer treatment .

Induction of Cell Apoptosis

The compounds induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells . This is another important mechanism in the fight against cancer .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antimalarial Activity

This compound is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This opens up a new avenue for the treatment of malaria .

HIV TAR RNA Binding

Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This could potentially lead to new treatments for HIV .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival, making it a key target in cancer research .

Mode of Action

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The ERK signaling pathway is the primary biochemical pathway affected by 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . The suppression of this pathway leads to downstream effects such as the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins in cells .

Pharmacokinetics

The ADME properties of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Its potent antiproliferative activities against various cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The action of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine leads to molecular and cellular effects such as the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Future Directions

properties

IUPAC Name |

7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLOAXOKOQAZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

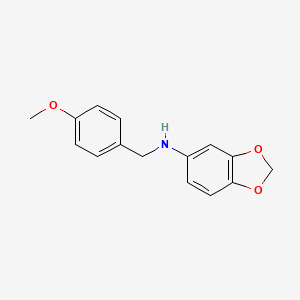

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)

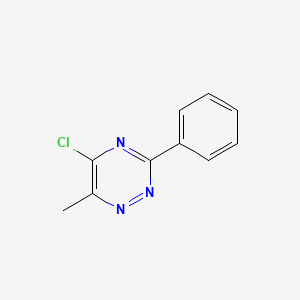

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

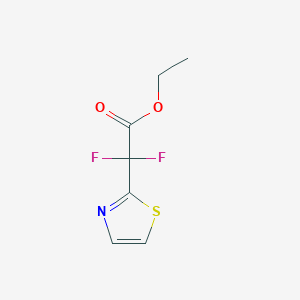

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)